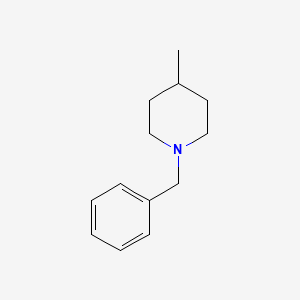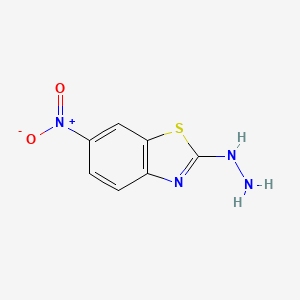
2,2-Bis(4-nitrophenyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(4-nitrophenyl)propane, also known as BNPP, is a common reagent used in chemical synthesis and scientific research. It is a white, crystalline solid that is soluble in polar organic solvents, such as ethanol and methanol. BNPP is widely used in organic synthesis, as it is a versatile and reactive intermediate for the production of various compounds. It is also an important reagent for the synthesis of polymers, pharmaceuticals, and other materials. In addition, BNPP has been used in various scientific research applications, such as the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis Process
2,2-Bis(4-nitrophenyl)propane, an intermediate in the production of fire-retardants, is synthesized through the nitration of 2,2-bis(4-hydroxyphenyl)-propane using nitric acid. The optimal conditions for this reaction involve a 22% concentration of nitric acid, a temperature of 30℃, and a reaction time of 3 hours, resulting in a maximum yield of 87.5% (H. Yun-chu, 2002).
Derivatives and Structural Modifications
- Structural characterization of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane, synthesized from Bisphenol A through nitration and bromation processes, reveals its structure via IR, 1HNMR, 13CNMR, and MS analyses (H. Yun-chu, 2004).
- The synthesis of 2,2'-bis[4-(4-aminophenoxy)phenyl]propane is achieved through a reaction involving alkali metal carbonates or hydroxides, 2,2-bis(4-hydroxyphenyl)propane, and p-chloro nitrobenzene. Various reduction methods are then applied to produce the final compound, and the process is evaluated for its suitability for large-scale production (Liang Tai-shuo, 2010).
Bioremediation and Environmental Applications
- Laccase from Fusarium incarnatum UC-14 shows potential in the bioremediation of Bisphenol A [2,2 bis(4 hydroxyphenyl) propane], an environmental pollutant recognized as an Endocrine Disrupting Chemical. The laccase/reverse micelles system demonstrates significant degradation of Bisphenol A through oxidation and ring-opening steps (Urvish Chhaya & A. Gupte, 2013).
Thermal Decomposition and Stability Analysis
Studies on the thermal decomposition kinetics of 2,2-bis(4-hydroxy-3-nitrophenyl)-propane and its dinitrophenyl derivative provide insights into their thermostability and decomposition mechanisms, which are influenced by the number of nitryl replacements (Xiang Zuo-yong, 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2,2-Bis(4-nitrophenyl)propane is thermoplastic polyurethanes (TPU). The compound is used to enhance the flame retardancy and smoke suppression of these materials .
Mode of Action
It is known that the compound interacts with its targets to enhance their flame retardancy and smoke suppression properties .
Biochemical Pathways
It is known that the compound is metabolized by a gram-negative aerobic bacterium via a novel pathway involving oxidative skeletal rearrangement .
Result of Action
The primary result of the action of this compound is the enhancement of flame retardancy and smoke suppression in thermoplastic polyurethanes. Specifically, the PHRR values of TPU composites were reduced by 41.6% and 52.5% compared with pure TPU sample .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound exhibits high catalytic activity in the hydrolysis of phosphate diester-based substrate bis(4-nitrophenyl)phosphate (BNPP) at 328 K . Furthermore, the compound exhibits a good confinement effect and high stability .
Biochemische Analyse
Biochemical Properties
2,2-Bis(4-nitrophenyl)propane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Additionally, it may exhibit higher toxicity than bisphenol A itself due to its potential formation in vivo by peroxynitrite-mediated oxidations . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to be genotoxic in male ICR mice, indicating its potential to cause genetic damage . This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown some binding to estrogen-related receptor gamma, which may affect gene expression related to estrogen signaling . Additionally, its genotoxic effects suggest that it can interfere with DNA replication and repair processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its binding to estrogen-related receptor gamma may result in changes in gene expression . Furthermore, its genotoxicity suggests that it can cause DNA damage, potentially through the formation of reactive oxygen species or direct interaction with DNA . These interactions can lead to mutations and other genetic alterations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can be stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause persistent genetic damage and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause small changes in organ weight or tissue architecture . At higher doses, it can lead to significant toxic or adverse effects, such as increased or decreased receptor expression, changes in hormone concentrations, and other physiological alterations . These threshold effects highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can undergo hydroxylation, ring fission, and transamination followed by acetylation . These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells. The compound’s involvement in these pathways underscores its potential to influence cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been proposed that this compound might be formed in vivo by peroxynitrite-mediated oxidations of bisphenol A . Once inside the cells, it can interact with various transporters that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with DNA and other nuclear proteins, leading to genetic damage and alterations in gene expression. Its localization within other organelles, such as mitochondria or the endoplasmic reticulum, can also affect its metabolic and signaling functions.
Eigenschaften
IUPAC Name |
1-nitro-4-[2-(4-nitrophenyl)propan-2-yl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-15(2,11-3-7-13(8-4-11)16(18)19)12-5-9-14(10-6-12)17(20)21/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEPYKMGVKQEGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399070 |
Source


|
| Record name | 2,2-bis(4-nitrophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137107-40-5 |
Source


|
| Record name | 2,2-bis(4-nitrophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)










![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)
